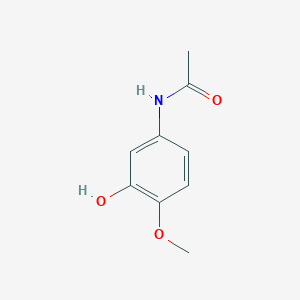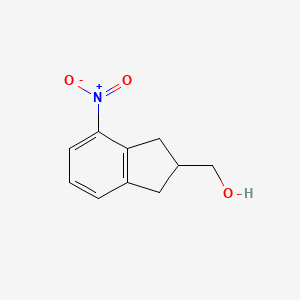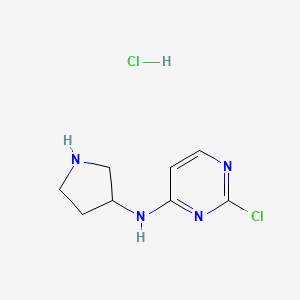![molecular formula C20H28N2O4 B13973373 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C20H28N2O4. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core substituted with benzyl and tert-butyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps, starting from simpler precursors. One common approach is to use 2,7-diazaspiro[3.5]nonane as the starting material. The synthesis involves a series of reactions, including substitution and esterification reactions, to introduce the benzyl and tert-butyl groups and form the final spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced by other substituents.
Esterification and Hydrolysis: The ester functional groups in the compound can undergo esterification to form new esters or hydrolysis to yield carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Esterification: Reagents like alcohols and acid catalysts (e.g., sulfuric acid) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester groups would yield the corresponding carboxylic acids, while substitution reactions could yield a variety of substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate has several applications in scientific research:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Due to its unique structure, the compound is investigated for its potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the benzyl group.
7-Benzyl-2,7-diazaspiro[3.5]nonane: Similar but without the tert-butyl ester group.
2,7-Diazaspiro[3.5]nonane-2,7-dicarboxylate: Similar core structure but different substituents
Uniqueness
The uniqueness of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate lies in its combination of benzyl and tert-butyl groups attached to the spirocyclic diazaspiro nonane core. This specific substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H28N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-O-benzyl 7-O-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)14-22(15-20)17(23)25-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Clave InChI |
WNQNFJYMGNHWSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


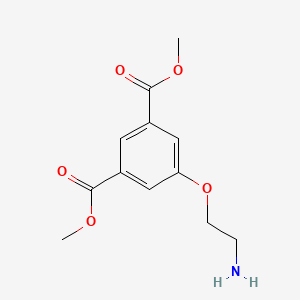

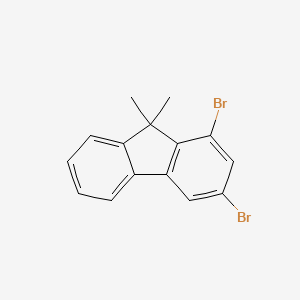
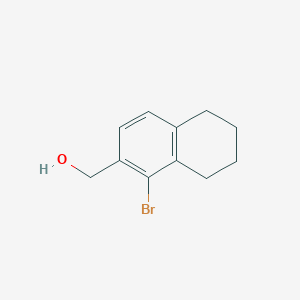
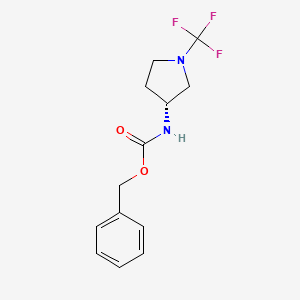
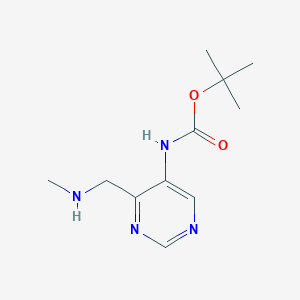


![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)

